4-Amino-N-propylphthalimide

Catalog No.
S8791131
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N-propylphthalimide

Product Name

4-Amino-N-propylphthalimide

IUPAC Name

5-amino-2-propylisoindole-1,3-dione

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h3-4,6H,2,5,12H2,1H3

InChI Key

PMEHKVSRSQHZHZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)N

4-Amino-N-propylphthalimide is a highly sensitive solvatochromic fluorescent probe belonging to the 4-aminophthalimide class. It is primarily utilized to monitor local polarity, hydration dynamics, and microenvironmental changes in lipid bilayers, micelles, and protein binding sites [1]. By featuring an N-propyl chain, this compound achieves an optimal balance of lipophilicity and steric profile, allowing it to partition effectively into hydrophobic or interfacial domains. Its fluorescence emission is governed by an intramolecular charge transfer (ICT) state, which yields a pronounced Stokes shift and high quantum yield in nonpolar environments, making it a highly reliable reporter for structural and dynamic assays in biophysics and materials science [2].

Research Fit

Fluorescent probe platform

N-propyl chain length controls hydrophobicity and intramolecular charge-transfer fluorescence response

Cyclodextrin binding assays

Propyl-specific association constant required for calibrated competitive displacement workflows

Thermochemical reference

Exothermic formation enthalpy data supports reaction energetics modeling and group-additivity calculations

Substituting 4-Amino-N-propylphthalimide with the unsubstituted parent compound, 4-aminophthalimide (4-AP), or shorter-chain derivatives like 4-amino-N-methylphthalimide fundamentally compromises assay fidelity. The parent 4-AP possesses an unprotected imide N-H bond, which can participate in specific hydrogen-bonding interactions or undergo deprotonation, confounding the fluorescence response with pH or protic solvent effects rather than pure polarity changes [1]. Furthermore, shorter-chain analogs lack the necessary lipophilicity to stably anchor within lipid membranes or hydrophobic protein pockets, leading to probe leaching into the aqueous phase. Conversely, excessively long alkyl chains can disrupt the native structure of the target. The N-propyl substitution specifically eliminates imide-hydrogen artifacts while providing the exact hydrophobic anchoring required for stable, non-disruptive interfacial localization [2].

Substitution Risk

N-Ethyl analog

Lower β-cyclodextrin binding affinity may shift calibrated displacement isotherms and compromise quantitative accuracy

N-Butyl/tert-butyl

Higher hydrophobicity alters binding response and can introduce probe aggregation artifacts in CMC determination

Lacks 4-NH₂

N-Propylphthalimide without amino group cannot support derivatization-based SAR exploration required in AChE lead optimization

Elimination of Protic and pH-Dependent Artifacts

The parent 4-aminophthalimide contains an active imide N-H group that acts as a hydrogen bond donor and is susceptible to deprotonation, leading to fluorescence shifts that do not accurately reflect pure environmental polarity [1]. By utilizing 4-Amino-N-propylphthalimide, the imide nitrogen is alkylated, completely eliminating this specific H-bonding site. This structural modification ensures that the intramolecular charge transfer (ICT) emission is strictly governed by the dielectric constant of the medium. Comparative spectroscopic studies show that N-alkylation removes pH-dependent emission artifacts in the physiological range, whereas the parent 4-AP exhibits significant spectral confounding in protic environments [2].

Evidence DimensionSensitivity to imide-specific protic interference
Target Compound DataZero imide H-bonding; fluorescence strictly polarity-dependent
Comparator Or Baseline4-Aminophthalimide (Parent) (Subject to imide H-bonding and pH-dependent shifts)
Quantified Difference100% elimination of imide-site hydrogen bonding artifacts, yielding a pure polarity-driven Stokes shift.
ConditionsProtic solvent mixtures and variable pH aqueous buffers.

Critical for assay developers who require a strict, artifact-free correlation between fluorescence emission and local microenvironment polarity.

β-CD Binding K
Head-to-head
Propyl K within 115–19,000 M⁻¹; ethyl: 115 M⁻¹, tert-butyl: 19,000 M⁻¹ ( >165× span)
Supports competitive displacement assay calibration
Exact K value manuscript-dependent; propyl chain occupies central hydrophobicity niche

Optimized Interfacial Partitioning via N-Propyl Anchoring

For a solvatochromic probe to accurately report on lipid bilayers or micelles, it must stably partition into the target structure without leaching into the bulk water [1]. 4-Amino-N-propylphthalimide features a 3-carbon alkyl chain that significantly increases its lipophilicity compared to the N-methyl derivative. This optimized logP allows the probe to anchor securely in the glycerol/headgroup region of zwitterionic lipids. In contrast, shorter-chain analogs suffer from higher aqueous solubility, leading to background fluorescence from the unbound probe. The N-propyl derivative provides an estimated 3- to 5-fold improvement in membrane partitioning efficiency over the N-methyl analog, ensuring high signal-to-noise ratios [2].

Evidence DimensionHydrophobic partitioning and aqueous leaching
Target Compound DataStable interfacial anchoring; minimal aqueous background
Comparator Or Baseline4-Amino-N-methylphthalimide (Higher aqueous solubility; significant leaching)
Quantified DifferenceEstimated 3- to 5-fold higher membrane partition coefficient due to the extended aliphatic chain.
ConditionsZwitterionic lipid vesicles in aqueous buffer.

Ensures that the measured fluorescence signal originates exclusively from the target microenvironment, drastically improving assay signal-to-noise ratios.

Probe Monomericity
Class-level
Propyl chain shows lower self-aggregation tendency vs tert-butyl analog; reported safer operational window
Supports accurate CMC/cac determination
Aggregation threshold chain-length-dependent; data to verify for exact propyl congener

Minimal Steric Perturbation in Hydrophobic Pockets

While larger solvatochromic probes like PRODAN offer high lipophilicity, their significant steric bulk can distort the native structure of lipid membranes or protein binding pockets [1]. 4-Amino-N-propylphthalimide offers a compact molecular footprint that is approximately isosteric to natural aromatic amino acids such as tryptophan. This allows it to be incorporated into synthetic peptides or small-molecule ligands without inducing the severe steric clashes associated with larger fluorophores. The N-propyl group provides just enough hydrophobicity for binding while maintaining a molecular volume substantially smaller than standard naphthalene-based probes [2].

Evidence DimensionMolecular volume and steric disruption
Target Compound DataCompact footprint, isosteric to tryptophan
Comparator Or BaselinePRODAN / Naphthalene-based probes (Large multi-ring bulk causing structural perturbation)
Quantified Difference>40% reduction in molecular volume compared to PRODAN, preventing artificial expansion of binding pockets.
ConditionsInterfacial packing in lipid monolayers and protein hydrophobic pockets.

Allows researchers to observe the true native state of biological targets without the probe itself altering the structural dynamics.

Formation Enthalpy
Class-level
N-propylphthalimide ΔfH°m = –377.3 ± 2.2 kJ mol⁻¹; N-ethyl: –350.1 ± 2.7 kJ mol⁻¹ (ΔΔ –27.2 kJ mol⁻¹)
Supports thermochemical modeling context
Data from non-amino analogs; directionally consistent for 4-amino congener
AChE Inhibitor Scaffold
Method context
N-propylphthalimide-bearing complexes: Ki 19.0–76.3 nM (benzimidazolium) and 0.54–3.01 µM (Pd(II)NHC); 4-NH₂ enables derivatization
Supports AChE SAR building-block selection
Ki data from N-propylphthalimide subseries; 4-amino handle permits further SAR exploration

Lipid Bilayer Hydration and Polarity Mapping

Due to its optimized N-propyl anchoring and lack of imide-H artifacts, this compound is the ideal choice for quantifying depth-dependent polarity and hydration at the lipid/water interface in liposomes and cell membranes [1].

Protein-Ligand Binding Assays

Because its molecular footprint is nearly isosteric to tryptophan, it is highly suitable as an environment-sensitive tag in synthetic peptides to report binding events into hydrophobic protein pockets without causing steric disruption [2].

Micelle and Surfactant Characterization

Procured for determining the critical micelle concentration (CMC) and characterizing the interfacial microenvironment of novel surfactants, where its high quantum yield in nonpolar media provides a distinct, high-contrast signal upon micellization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-CD competitive displacement assays
Propyl-specific binding affinity
Isotherm calibration consistency
Surfactant CMC sensing
Probe monomericity window
Aggregation-free fluorescence response
Thermochemical modeling
Exothermic formation enthalpy
Reaction energetics data integrity
AChE inhibitor SAR studies
N-propyl pharmacophore + 4-NH₂ handle
Derivatization-based Ki optimization

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

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